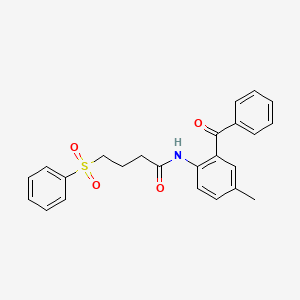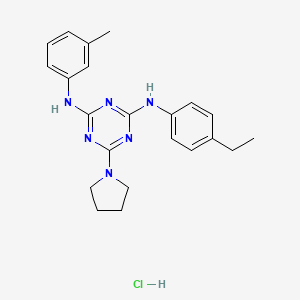
N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide, also known as BMPB, is a synthetic organic compound with a variety of applications in scientific research. BMPB is a colorless solid, soluble in organic solvents, and has a melting point of 95-97°C. It is used in research laboratories for a variety of purposes, including synthesis, drug development, and analytical testing. BMPB has a wide range of biochemical and physiological effects, making it an important tool for scientists and researchers.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide has a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in analytical chemistry, for the detection and quantification of a variety of compounds. This compound has also been used in drug development, as a tool for the synthesis of novel compounds with potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide is not yet fully understood. However, it is believed to act as an inhibitor of several enzymes, including lipases, phospholipases, and proteases. This inhibition of enzymes is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including lipases, phospholipases, and proteases. It has also been shown to inhibit the growth of certain bacteria, fungi, and protozoa. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, as well as to have a protective effect against certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide has several advantages as a tool for laboratory experiments. It is relatively inexpensive and easy to obtain, and has a wide range of biochemical and physiological effects. However, it is important to note that this compound can be toxic at high concentrations, and should be handled with care. In addition, it is important to note that this compound can inhibit the activity of enzymes, and should be used with caution in experiments involving enzymes.
Direcciones Futuras
Given the wide range of biochemical and physiological effects of N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide, there are a variety of potential future directions for research. These include further investigation into the mechanism of action of this compound, as well as its potential therapeutic applications. In addition, further research could be conducted into the use of this compound as a tool for the synthesis of novel compounds with potential therapeutic applications. Finally, further research could be conducted into the use of this compound as an inhibitor of enzymes, and its potential applications in analytical chemistry.
Métodos De Síntesis
N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide can be synthesized from a variety of starting materials, including benzoyl chloride, 4-methylphenol, and benzenesulfonyl chloride. This reaction is typically carried out in a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature, although other temperatures and solvents may be used. The yield of this reaction is typically high, with yields of up to 98% being reported.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(2-benzoyl-4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-18-14-15-22(21(17-18)24(27)19-9-4-2-5-10-19)25-23(26)13-8-16-30(28,29)20-11-6-3-7-12-20/h2-7,9-12,14-15,17H,8,13,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGHFHSTYGBUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide](/img/structure/B6484869.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-acetamidophenyl)ethanediamide](/img/structure/B6484874.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide](/img/structure/B6484882.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B6484889.png)
![3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine](/img/structure/B6484903.png)



![ethyl 4-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6484924.png)
![5-{[2-(diethylamino)ethyl]sulfanyl}-1,3-dimethyl-6-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6484928.png)
![1,3-dimethyl-5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-6-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6484932.png)
![2-({6-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6484937.png)

![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(propan-2-yloxy)benzamide](/img/structure/B6484949.png)